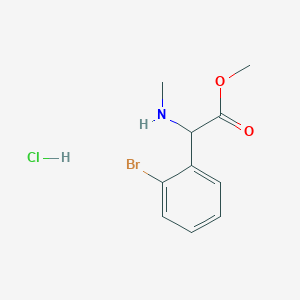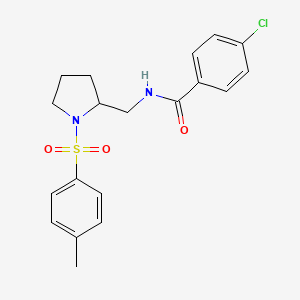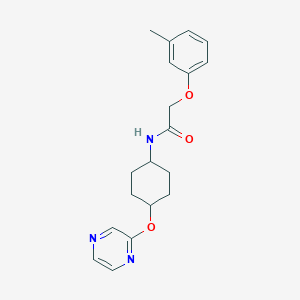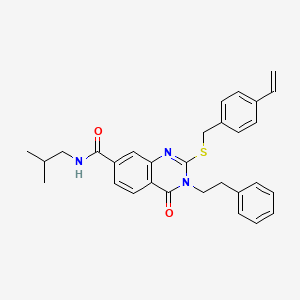![molecular formula C16H16Cl2N2O3S B2948826 2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide CAS No. 337922-02-8](/img/structure/B2948826.png)
2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide, also known as 4-chloro-N-(4-chlorophenylsulfonyl)aniline-N,N-dimethylacetamide, is a chemical compound composed of a chlorinated aniline derivative, a sulfonyl group, and a dimethylacetamide group. It is a white crystalline solid with a melting point of 162-164°C and a boiling point of 247-250°C. It is insoluble in water, but soluble in organic solvents. This compound has a wide range of applications in the fields of organic synthesis and pharmaceuticals.
Aplicaciones Científicas De Investigación
2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide is used in a variety of scientific research applications, including organic synthesis, pharmaceuticals, and biochemistry. It has been used as a catalyst in the synthesis of heterocyclic compounds, such as thiazoles and oxazoles. It has also been used as an intermediate in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and antifungal agents. In biochemistry, it has been used in the synthesis of peptides and proteins.
Mecanismo De Acción
2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide acts as an electrophile, meaning that it is a species that can accept electrons from a nucleophile. This allows it to react with compounds containing nucleophilic sites, such as amines and carboxylic acids. The reaction is typically carried out at temperatures between 40 and 60°C, and the reaction is complete after about 24 hours.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the growth of certain types of bacteria and fungi, as well as to inhibit the activity of certain enzymes. It has also been found to inhibit the activity of certain types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide has several advantages for use in laboratory experiments. It is relatively stable and can be stored for long periods of time. It is also relatively easy to synthesize and can be used in a variety of reactions. However, it is also toxic and should be handled with care.
Direcciones Futuras
There are a number of potential future directions for research into 2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide. These include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and other organic compounds. Additionally, further research could be done into its toxicity and environmental impact, as well as its potential use in medical treatments. Finally, further research could be done into its potential use in industrial processes, such as catalysis and polymerization.
Métodos De Síntesis
The synthesis of 2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide can be achieved by reacting 4-chloroaniline with chlorosulfonic acid in the presence of an alkali metal salt, such as sodium chloride, in a polar solvent such as dimethylacetamide. The reaction is typically carried out at temperatures between 40 and 60°C, and the reaction is complete after about 24 hours. The product can then be purified by recrystallization in a suitable solvent, such as ethyl acetate.
Propiedades
IUPAC Name |
2-(4-chloro-N-(4-chlorophenyl)sulfonylanilino)-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O3S/c1-19(2)16(21)11-20(14-7-3-12(17)4-8-14)24(22,23)15-9-5-13(18)6-10-15/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSQGSWVESAUCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-fluorobenzamide](/img/structure/B2948749.png)

![1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2948752.png)
![Tert-butyl N-[4-(3-cyclopropyl-6-oxopyridazin-1-yl)cyclohexyl]carbamate](/img/structure/B2948755.png)
![(7-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2948757.png)
![3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1-(2-morpholinoethyl)-5-phenyl-1H-pyrrol-2(5H)-one](/img/structure/B2948759.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2948760.png)

![8-(2,6-Dimethylmorpholin-4-yl)-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2948763.png)

![3-(4-methoxyphenyl)-9-(5-methylpyridin-2-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2948766.png)